6-Methoxy-2-naphthaleneboronic acid
Overview
Description
6-Methoxy-2-naphthaleneboronic acid (6-MNB) is an organic molecule that is used in many scientific research applications. It is a versatile molecule that is used in the synthesis of a variety of different compounds. 6-MNB is also used in the study of biochemical and physiological processes in both plants and animals.
Scientific Research Applications
Analgesic Potential : Derivatives of 6-methoxy-2-naphthalene show promise as analgesics and nitric oxide donors, potentially enhancing analgesic activity and offering improved pain relief in arthritis (Abachi, Behnan, & Najim, 2010).
Synthesis of Naproxen Precursors : Efficient methods have been developed for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to naproxen, using Pd-catalyzed ethynylation and regioselective addition (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).
Intermediate for Nabumetone : High-yield synthesis of 6-Methoxy-2-naphthaldehyde using the Grignard reaction has been reported, serving as an intermediate for Nabumetone (Guo-tong, 2007).
Novel Naproxen Derivatives : Research presents a regioselective, solvent-free method for synthesizing novel 1-aryl/heteroaryl substituted 2-(6-methoxy naphthalen-2-yl)propan-1-ones using Naproxen (Pal, Bindu, Reddy Venna, & Dubey, 2007).
Zeolite-Catalyzed Synthesis : Zeolites with low acidity can effectively synthesize 2-methoxy-6-acetylnaphthalene, a key intermediate for the anti-inflammatory agent Naproxen (Yamazaki, Makihara, & Komura, 2017).
Metabolism of Nabumetone : Nabumetone is metabolized into 6-methoxy-2-naphthylacetic acid, a potent anti-inflammatory compound, across various species (Haddock, Jeffery, Lloyd, & Thawley, 1984).
Natural Compound Inhibition of COX Enzymes : Naproxene, a compound found in Musa acuminata, effectively inhibits COX-1 and COX-2 enzymes, suggesting potential as a natural alternative to synthetic anti-inflammatory drugs (Abad et al., 2000).
Photodetachment and Photoreactions : Studies on substituted naphthalene anions, including 2-naphtholate and 6-hydroxy-2-naphthoic acid anions, have shown distinct photodetachment and photoreaction spectra (Bull et al., 2019).
Molecular Interactions with COX-2 Enzymes : The molecular interactions of Naproxen with COX-2 enzymes reveal its unique anti-inflammatory properties and potential for future drug development (Duggan et al., 2010).
Safety and Hazards
6-Methoxy-2-naphthaleneboronic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
6-Methoxy-2-naphthaleneboronic acid is primarily used as a reactant in various chemical reactions . Its primary targets are the reactants in these chemical reactions, which include Suzuki-Miyaura coupling, enantioselective α-arylation of carbonyls via copper-bisoxazoline catalysis, enantioselective synthesis of aryl ketones, copper-catalyzed trifluoromethylation, and rhodium-catalyzed oxidative coupling with alkynes .
Mode of Action
The compound interacts with its targets through chemical reactions. For example, in Suzuki-Miyaura coupling, it reacts with an organohalide in the presence of a base and a palladium catalyst to form a biaryl . In copper-catalyzed trifluoromethylation, it reacts with a trifluoromethylating reagent in the presence of a copper catalyst .
Biochemical Pathways
The biochemical pathways affected by this compound depend on the specific reactions it is involved in. For instance, in the synthesis of aryl ketones, it can contribute to the formation of key intermediates in various biochemical pathways .
Pharmacokinetics
Like other boronic acids, it is likely to have good bioavailability due to its ability to form reversible covalent bonds with biological molecules .
Result of Action
The molecular and cellular effects of this compound’s action are primarily the result of its role as a reactant in chemical reactions. It contributes to the formation of various chemical products, which can have diverse effects depending on their nature .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the efficiency of its reactions can be affected by factors such as temperature, pH, and the presence of catalysts . It should be stored in an inert atmosphere at room temperature .
Biochemical Analysis
Biochemical Properties
It is known to be used in Suzuki-Miyaura coupling, enantioselective α-arylation of carbonyls via copper-bisoxazoline catalysis, enantioselective synthesis of aryl ketones, copper-catalyzed trifluoromethylation, and rhodium-catalyzed oxidative coupling with alkynes .
Cellular Effects
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Temporal Effects in Laboratory Settings
properties
IUPAC Name |
(6-methoxynaphthalen-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-15-11-5-3-8-6-10(12(13)14)4-2-9(8)7-11/h2-7,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFAVYWCPSMLCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405140 | |
Record name | 6-Methoxy-2-naphthaleneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
156641-98-4 | |
Record name | 6-Methoxy-2-naphthaleneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxy-2-naphthaleneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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